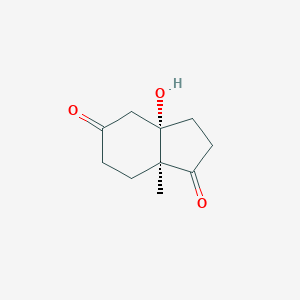

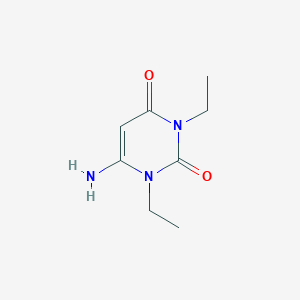

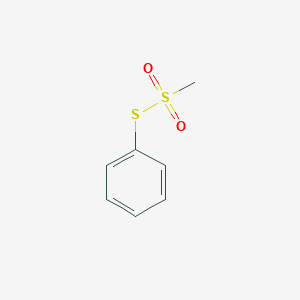

![molecular formula C7H6ClN3O B015664 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-08-2](/img/structure/B15664.png)

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves regioselective N-alkylation with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions, leading to an ester which, upon saponification, yields the desired acid. The total yield of this product under optimal conditions can be significant, with a purity exceeding 99.5% in some cases (Rosemeyer, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine demonstrates planarity in the pyrimidine rings, though significant displacements from this plane are observed in ring-substituent atoms. This displacement and bond distances suggest a polarization of electronic structures. Such compounds form hydrogen-bonded sheets built from centrosymmetric rings, highlighting the importance of intermolecular interactions (Trilleras et al., 2009).

Chemical Reactions and Properties

The compound exhibits reactivity characteristic of pyrrolopyrimidine derivatives, forming intermediates in various synthetic pathways. Its reactivity has been utilized in synthesizing N(9)-functionalized purines and purine isosteres, with calculated logP values providing insights into the compound's hydrophobicity and potential interactions with biological molecules (Rosemeyer, 2009).

Physical Properties Analysis

The physical properties of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, such as solubility and melting point, are closely related to its molecular structure and the presence of chloro and methoxy groups. These groups affect the compound's polarity, solubility in organic solvents, and interaction with various solutes and solvents, although specific data on these properties are not detailed in the reviewed articles.

Chemical Properties Analysis

Chemical properties, including reactivity towards electrophilic and nucleophilic agents, are inferred from the compound's functional groups. The chloro group makes it susceptible to nucleophilic substitution reactions, while the methoxy group can influence electron distribution across the molecule, affecting its reactivity in various chemical reactions. These properties are essential for its role as an intermediate in synthesizing more complex molecules (Rosemeyer, 2009).

Applications De Recherche Scientifique

Synthesis and Biological Significance

Pyrimidine derivatives, including "4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine," are critical in medicinal chemistry due to their broad spectrum of biological activities. They serve as key precursors in pharmaceutical industries, particularly in the synthesis of compounds with anti-inflammatory, anticancer, and antiviral properties. These derivatives are known for their versatility as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, making them essential for the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).

Applications in Optical Sensors and Electroluminescent Materials

Pyrimidine derivatives are also utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This application extends to the development of luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, highlighting their relevance in photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is invaluable for creating novel optoelectronic materials, which are crucial for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the pyrimidine core is a promising scaffold for developing biologically active compounds. Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The structure-activity relationship (SAR) of pyrimidine structures of active drugs provides a foundation for designing compounds with desired pharmacological activities, serving as a basis for further research and development of new, highly effective, and safe medicines (Chiriapkin, 2022).

Safety And Hazards

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is considered a low-toxicity substance. However, long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin1.

Orientations Futures

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate6. The future directions of this compound could involve its use in the synthesis of many JAK inhibitors7.

Propriétés

IUPAC Name |

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQQJGKVGZQZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422056 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

90057-08-2 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

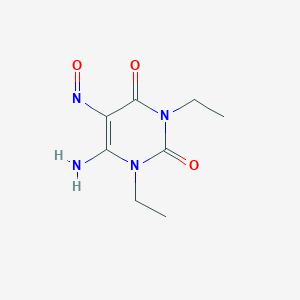

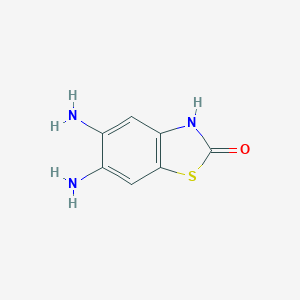

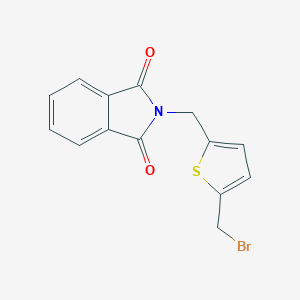

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)